2-Butyl-3-methylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-4-5-9-8(2)10-6-7-11-9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSIKJPEFMMRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065987 | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15987-00-5 | |

| Record name | 2-Butyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15987-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-butyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE, 2-BUTYL-3-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLG6RBP4ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyl-3-methylpyrazine: From Chemical Properties to Potential Applications

Introduction: Unveiling a Key Aroma Compound

2-Butyl-3-methylpyrazine is a heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1][2] Belonging to the pyrazine family, it is renowned for its potent and characteristic nutty, roasted, and earthy aroma. This volatile compound is a key contributor to the desirable sensory profiles of a wide array of cooked and processed foods, including baked goods and roasted nuts.[2] Its unique aromatic properties also make it a valuable ingredient in the formulation of complex fragrances.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and potential applications of this compound, with a particular focus on insights relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application and manipulation in various scientific and industrial contexts. The molecule consists of a pyrazine ring substituted with a butyl group at position 2 and a methyl group at position 3.

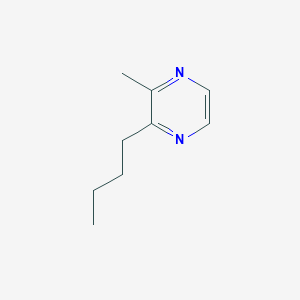

Caption: Chemical structure of this compound.

The following table summarizes the key chemical and physical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂ | [3][4][5] |

| Molecular Weight | 150.22 g/mol | [3][4][5] |

| CAS Number | 15987-00-5 | [3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Nutty, roasted, earthy, licorice-like | [1][6] |

| Density | 0.95 g/cm³ | [1] |

| Boiling Point | 84 °C at 9 mmHg; estimated 212-214 °C at 760 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.49 | [1] |

| Flash Point | 59 °C (138.2 °F) for the related 2-ethyl-3-methylpyrazine | [7] |

| Solubility | Soluble in alcohol and water (1604 mg/L at 25 °C, estimated for a related isomer) | [8] |

Synthesis of this compound: From Bio-inspired Reactions to Chemical Construction

The synthesis of this compound can be approached through several routes, including bio-inspired methods that mimic its natural formation and more traditional organic synthesis pathways.

The Maillard Reaction: Nature's Flavor Factory

In many food systems, pyrazines are formed during thermal processing through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The specific amino acids and sugars involved, along with the reaction conditions (temperature, pH, and time), dictate the types and yields of the resulting pyrazines. While not a method for targeted laboratory synthesis of a pure compound, understanding the Maillard reaction provides crucial insights into the natural occurrence and sensory impact of this compound.

Chemical Synthesis: A Controlled Approach

A common and controlled method for the synthesis of alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this would typically involve the reaction of a diamine with an appropriately substituted α-dicarbonyl compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Butyl-3-methyl pyrazine - BAISIFU [food-flavors.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]

- 7. ScenTree - 2-ethyl-3-methyl pyrazine (CAS N° 15707-23-0) [scentree.co]

- 8. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Synthesis of 2-Butyl-3-methylpyrazine

Abstract

2-Butyl-3-methylpyrazine is a significant alkylpyrazine, contributing to the characteristic nutty, roasted, and earthy aromas of many thermally processed foods and serving as a key component in the flavor and fragrance industry. The regioselective synthesis of such unsymmetrically substituted pyrazines presents a considerable challenge in synthetic organic chemistry. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in the fields of flavor science and drug development. We will explore classical chemical syntheses, including the condensation of α-diketones with vicinal diamines, and modern C-H functionalization strategies. Furthermore, we delve into bio-organic and fermentative routes that leverage the Maillard reaction and microbial biosynthesis. Each pathway is critically evaluated for its efficiency, regioselectivity, scalability, and adherence to "green chemistry" principles. Detailed mechanistic insights, step-by-step experimental protocols, and comparative analyses are provided to equip the reader with the foundational knowledge and practical expertise required to approach the synthesis of this important heterocyclic compound.

Introduction to Alkylpyrazines

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are fundamental to the flavor profiles of a vast array of foods, including coffee, roasted nuts, baked goods, and meats.[1][2] Their formation is often a result of the Maillard reaction, the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating.[3] The specific substitution pattern of alkyl groups on the pyrazine ring dictates the precise sensory characteristics of the molecule. This compound (C₉H₁₄N₂) is valued for its distinct licorice-like aroma and flavor profile.[4]

The primary challenge in synthesizing unsymmetrical pyrazines like this compound lies in controlling the regiochemistry of the final product. Traditional methods often yield mixtures of isomers that are difficult to separate, reducing overall process efficiency.[5] This guide will dissect the various strategies developed to overcome this hurdle.

Retrosynthetic Strategies

A retrosynthetic analysis of this compound reveals two primary disconnection approaches, forming the basis for the main synthetic pathways discussed in this guide.

-

Pathway A (C-N Disconnection): This classical approach involves forming the pyrazine ring by condensing two precursor molecules: an α-diketone and a vicinal diamine. This is the most direct route but must contend with potential regiochemical ambiguity.

-

Pathway B (C-C Disconnection): This strategy begins with a pre-formed, simpler pyrazine ring and introduces the butyl group through a C-H functionalization reaction, such as a directed metalation-alkylation sequence.

Chemical Synthesis Pathways

Chemical synthesis offers precise control over reaction conditions and is highly amenable to large-scale production.

Pathway A: Condensation of 1,2-Diaminopropane and 2,3-Heptanedione

The condensation of an α-dicarbonyl compound with a 1,2-diamine is a cornerstone of pyrazine synthesis. For our target molecule, the logical precursors are 2,3-heptanedione and 1,2-diaminopropane.[6][7][8]

Mechanism and Causality: The reaction proceeds via a double condensation. The more nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the diketone, forming a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine. The oxidation can occur spontaneously in the presence of air or can be promoted by adding a mild oxidizing agent.

Expertise & Trustworthiness: The success of this pathway hinges on controlling the site of deprotonation. The methyl group on 2-methylpyrazine directs lithiation primarily to the adjacent C-3 position, making this a regioselective process. However, lithiation at other positions can still occur, leading to isomeric byproducts. Recent advances, such as trans-metal-trapping (TMT) using gallium alkyls in tandem with LiTMP, have shown promise in improving the stability and regioselectivity of metallated diazine intermediates. [9]

Bio-organic and Biocatalytic Pathways

Driven by consumer demand for "natural" ingredients, bio-based synthesis routes have gained significant attention. These methods mimic the formation of pyrazines in nature.

Directed Maillard Reaction

The Maillard reaction is the primary source of pyrazines in cooked foods. [1]By carefully selecting precursors and controlling reaction conditions, this reaction can be harnessed for targeted synthesis.

Causality and Precursor Selection: The formation of a specific alkylpyrazine is dependent on the amino acids and carbonyl sources used.

-

Nitrogen and Ring Backbone: The amino group of an amino acid is incorporated into the pyrazine ring.

-

Side Chains: The side chains of the pyrazines are derived from the Strecker aldehydes (formed from the degradation of amino acids) and/or from fragments of the sugar.

To synthesize this compound, one could hypothesize a model system using:

-

Amino Acids: A combination of an amino acid that can generate a butyl-containing Strecker aldehyde (e.g., Leucine or Norleucine) and one that generates a methyl-containing fragment (e.g., Alanine).

-

Carbonyl Source: A simple reducing sugar (e.g., glucose) or a dicarbonyl compound.

Controlling temperature, pH, and water activity is crucial for maximizing the yield of the desired pyrazine over other Maillard products. [10]

Microbial Fermentation with Precursor Feeding

Certain microorganisms, notably strains of Bacillus subtilis and Corynebacterium glutamicum, are known to produce a variety of alkylpyrazines during fermentation. [1][11][12]This natural biosynthetic machinery can be exploited.

Expertise and Field-Proven Insights: While wild-type strains produce a complex mixture of pyrazines, their biosynthetic pathways can be directed by feeding the fermentation broth with specific precursors. For instance, the biosynthesis of 2,5-dimethylpyrazine in B. subtilis utilizes L-threonine as a key precursor. [11]To produce this compound, a strategy of co-feeding the culture with L-threonine (as a source for the pyrazine backbone and methyl group) and an amino acid like L-leucine or L-norleucine (as a source for the butyl group) could potentially steer the enzymatic machinery toward the desired product. Further optimization would involve metabolic engineering of the microbial host to enhance the flux through the desired pathways. [12]

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Disadvantages | Typical Yield | Regioselectivity | Scalability |

| Diketone/Diamine Condensation | Simple, well-established, uses available starting materials. | Poor regioselectivity (yields isomeric mixtures). | Moderate to High | Poor | High |

| C-H Functionalization | Potentially high regioselectivity, clean reactions. | Requires cryogenic temperatures, strong bases, and anhydrous conditions. | Moderate | Good to Excellent | Moderate |

| Directed Maillard Reaction | Can be labeled "natural", uses inexpensive precursors (sugars, amino acids). | Complex product mixture, often low yields of a specific target, requires high temperatures. | Low | Poor to Moderate | Moderate |

| Microbial Fermentation | "Natural" product, environmentally friendly ("green"), mild conditions. | Low product titers, complex downstream processing, requires significant R&D. | Low | Poor to Moderate | High (with optimization) |

Detailed Experimental Protocols

The following protocol is a representative, self-validating procedure for the synthesis of this compound via the condensation pathway, based on established methodologies for similar alkylpyrazines. [13]

Protocol 1: Synthesis of this compound via Condensation

Objective: To synthesize this compound from 1,2-diaminopropane and 2,3-heptanedione.

Materials:

-

1,2-Diaminopropane (CAS: 78-90-0)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stirrer, reflux condenser, and thermometer/temperature probe

-

Addition funnel

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 1,2-diaminopropane (7.41 g, 0.1 mol) and 100 mL of anhydrous ethanol.

-

Causality: Ethanol serves as a solvent that is compatible with both reactants and the subsequent workup. The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

-

-

Initial Cooling: Cool the stirred solution in the flask to 0-5 °C using an ice bath.

-

Causality: The initial condensation reaction is exothermic. Cooling the mixture controls the reaction rate, minimizes the formation of polymeric byproducts, and improves selectivity.

-

-

Diketone Addition: Dissolve 2,3-heptanedione (12.82 g, 0.1 mol) in 50 mL of anhydrous ethanol and add this solution to the addition funnel. Add the diketone solution dropwise to the cooled diamine solution over a period of 60 minutes, maintaining the internal temperature below 10 °C.

-

Initial Reflux (Dihydropyrazine Formation): After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 78 °C) and maintain for 1 hour.

-

Causality: Heating promotes the cyclization and dehydration steps to form the dihydropyrazine intermediate.

-

-

Oxidation: Cool the reaction mixture slightly. Add a catalytic amount of crushed potassium hydroxide (approx. 1 g). While stirring, bubble a gentle stream of air or oxygen through the solution (or leave open to the air with vigorous stirring) and continue to reflux for 12-18 hours.

-

Causality: The basic conditions and the presence of an oxidant (air) facilitate the dehydrogenation of the dihydropyrazine intermediate to the stable, aromatic pyrazine ring.

-

-

Workup and Isolation: Cool the mixture to room temperature. Filter the solution to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extraction: To the remaining residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Causality: The pyrazine product is more soluble in the organic solvent (diethyl ether) than in water, allowing for its separation from water-soluble impurities and salts.

-

-

Drying and Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product will be an oil containing a mixture of this compound and 2-methyl-3-butylpyrazine.

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by preparative gas chromatography to separate the two regioisomers.

Validation: The identity and purity of the final product must be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical & Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [14][15] |

| Molecular Weight | 150.22 g/mol | [14][15] |

| CAS Number | 15987-00-5 | [14][15] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor | Licorice, nutty, roasted | [4] |

| Boiling Point | Data not widely available; estimated >180 °C at atm. pressure | - |

| InChIKey | IRSIKJPEFMMRHD-UHFFFAOYSA-N | [14][15] |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct pathways, each with a unique profile of advantages and challenges. The classical condensation of α-diketones and diamines remains a robust method for large-scale production, though it is hampered by a lack of regiocontrol. For applications requiring high isomeric purity, modern C-H functionalization techniques offer a more elegant and regioselective, albeit more technically demanding, solution.

Looking forward, the fields of biocatalysis and metabolic engineering hold the greatest promise for the sustainable and "natural" production of specific alkylpyrazines. The development of engineered microbial strains or cell-free enzymatic systems designed to convert simple feedstocks (like sugars and specific amino acids) directly into this compound represents a key area for future research. Success in this domain will not only satisfy market demands for natural flavor compounds but also align the chemical industry with principles of green and sustainable manufacturing.

References

- PubMed.Regioselective Synthesis of Unsymmetrical 3, 5-dialkyl-1-arylpyrazoles.

- wulixb.Synthesis of 5-Alkyl-2,3-Dimethylpyrazine-mono-N-Oxides.

- ASM Journals.An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.

- Scilit.Regioselective synthesis of alkylpyrazines.

- MDPI.Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

- Leffingwell.Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids.

- ACS Publications.Regioselective synthesis of alkylpyrazines. J. Org. Chem. 1991, 56, 8, 2605–2606.

- Molbase.2,3-heptanedione.

- ResearchGate.Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body.

- Rutgers University.Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N.

- NIH National Library of Medicine.Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping.

- Organic Chemistry Portal.Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

- PubMed Central.Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440.

- NIST WebBook.this compound.

- ResearchGate.Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines.

- ACS Publications.Chemistry of Pyrazine and Its Derivatives. V. Acylation and Alkylation of 2,6-Dimethylpyrazine and Certain Other Pyrazine Derivatives.

- The Good Scents Company.2-butyl-3-methyl pyrazine.

- Michigan State University.Alkyl Halide Reactivity.

- Google Patents.CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.

- RSC Publishing.Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.

- Human Metabolome Database.Showing metabocard for 2,3-Dimethylpyrazine (HMDB0032971).

- PubChem.2,3-Heptanedione.

- The Good Scents Company.2,3-heptane dione.

- NIST WebBook.this compound.

- ACS Publications.Formation of pyrazines from acyloin precursors under mild conditions.

- PubMed.Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids.

- ResearchGate.Overview on alkyl pyrazines.

- University of Calgary.Alkyl Halides.

- RSC Publishing.Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine.

Sources

- 1. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-HEPTANEDIONE CAS#: 96-04-8 [amp.chemicalbook.com]

- 7. 2,3-HEPTANEDIONE | 96-04-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PubChemLite - 2,3-dimethylpyrazine (C6H8N2) [pubchemlite.lcsb.uni.lu]

Introduction: The Role of Pyrazines in Modern Sensory Science

An In-Depth Technical Guide to the Sensory and Analytical Characteristics of 2-Butyl-3-methylpyrazine

Pyrazines are a significant class of nitrogen-containing heterocyclic compounds that are fundamental to the aroma and flavor profiles of countless natural and processed materials.[1] Formed primarily through the Maillard reaction between amino acids and reducing sugars during heating, they are responsible for the characteristic "roasted," "nutty," "toasted," and "earthy" notes in foods like coffee, cocoa, and baked goods.[1][2] Their potency is remarkable, with many exhibiting extremely low odor detection thresholds, meaning even trace amounts can have a profound impact on the overall sensory experience.[3]

This guide focuses on a specific member of this family: This compound (CAS No. 15987-00-5). While less ubiquitous than some of its smaller counterparts, its unique sensory profile and chemical properties make it a valuable tool for researchers, flavor chemists, and drug development professionals. Understanding its characteristics is crucial for applications ranging from flavor creation and quality control to identifying potential off-notes in pharmaceutical formulations. This document serves as a technical resource, providing field-proven insights into its sensory profile, analytical characterization, and the causal logic behind the methodologies used to study it.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of any scientific application. These parameters dictate its behavior in different matrices, its volatility, and the appropriate analytical methods for its detection and quantification.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 15987-00-5 | [4][5] |

| Molecular Formula | C₉H₁₄N₂ | [4][5] |

| Molecular Weight | 150.22 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 212-214 °C (estimated) | [6] |

| Flash Point | 83 °C (181 °F) (estimated) | [6] |

| Solubility | Soluble in alcohol; Water: 1218 mg/L @ 25°C (est.) | [6] |

| logP (o/w) | 2.100 (estimated) |[6] |

Sensory Characteristics: Odor and Flavor Profile

The primary value of this compound in sensory science lies in its distinct aroma profile. When evaluated by trained sensory panelists, it presents a complex character that differs from the more common, smaller alkylpyrazines.

-

Odor Profile : At a concentration of 0.10% in propylene glycol, its odor is predominantly described as anise and licorice .[6] This profile is unique among pyrazines, which more commonly exhibit nutty or bell pepper notes. This licorice character makes it a specialized ingredient for building complex flavor profiles.

-

Flavor Profile : The taste mirrors the aroma, being described as anise-like and licorice .[6]

-

Natural Occurrence : This compound has been identified as a volatile component in foods known for their complex, roasted flavor profiles, including cocoa and coffee .[6] Its presence, even in small amounts, likely contributes to the overall depth and character of these products.

Quantitative Sensory Analysis and the Importance of Thresholds

While qualitative descriptions are useful, quantitative data is essential for precise formulation and research. The most critical quantitative metric for an aroma compound is its sensory detection threshold—the minimum concentration at which it can be detected by a human panel.

Currently, a specific, peer-reviewed sensory detection threshold for this compound in a standard matrix like water or air has not been widely published. However, the potency of the pyrazine class is well-documented. To provide context, the odor thresholds of several related alkyl- and methoxypyrazines are presented below. This data underscores that pyrazines are often sensorially active at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Table 2: Comparative Odor Detection Thresholds of Various Pyrazines in Water

| Pyrazine Derivative | Odor Threshold (in water) | Predominant Sensory Descriptors | Source |

|---|---|---|---|

| 2-Methylpyrazine | 60,000 ppb | Green, nutty, cocoa, musty | [7] |

| 2-Ethylpyrazine | 6,000 ppb | Musty, nutty, peanut | [7] |

| 2,5-Dimethylpyrazine | 35 ppb (in air) | Roasted peanut, chocolate | [8] |

| 2-Ethyl-3,5-dimethylpyrazine | 0.04 ppb (in air) | Earthy, potato | [8] |

| 2-sec-Butyl-3-methoxypyrazine | 0.001 ppb | Green pea, green bell pepper |[7] |

The lack of a published threshold for this compound represents a research opportunity. The protocol for determining this value is a foundational experiment in sensory science and is detailed in the "Protocols" section of this guide. A "Threshold of Concern" of 540 µ g/person/day has been established, which is a toxicological value for estimating safe consumption levels, not a sensory metric.[6]

Formation and Synthesis

Natural Formation (Maillard Reaction): Like other alkylpyrazines, this compound is formed naturally during the heating of foods through the Maillard reaction.[9][10] This complex cascade of non-enzymatic browning reactions involves the condensation of an amino group (from an amino acid) and a carbonyl group (from a reducing sugar). The specific side chains of the amino acids and the structure of the sugar dictate the substitution pattern on the resulting pyrazine ring.[10][11]

Chemical Synthesis: For commercial and research purposes, this compound is produced via targeted organic synthesis. A common approach involves starting with a pyrazine derivative and introducing the alkyl groups through specific reactions.[3] For example, appropriate pyrazine compounds are reacted with reagents like butyl halides and methylating agents under controlled temperatures and often in the presence of a catalyst.[3] The final product is then purified using standard laboratory techniques such as distillation and extraction to achieve the high purity (>97%) required for sensory and analytical applications.[3]

Protocols for Sensory and Chemical Analysis

A key requirement for any research involving flavor compounds is a robust, self-validating system of analysis. This involves both quantifying the human perception of the compound and confirming its chemical identity and concentration.

Protocol 1: Determination of Sensory Detection Threshold (ASTM E679-04)

This protocol describes the industry-standard method for determining a sensory threshold. The causality is clear: without knowing the concentration at which a compound becomes active, its contribution to a flavor profile cannot be quantified.

Objective: To determine the lowest concentration of this compound that is detectably different from a blank by a sensory panel.

Materials:

-

This compound (≥98% purity)

-

Odor-free, deionized water (or other specified matrix, e.g., neutral ethanol/water solution)

-

Glass sniffing jars with Teflon-lined caps

-

Volumetric flasks and pipettes for serial dilutions

-

A sensory panel of at least 15-20 trained assessors

-

An odor-free testing environment with controlled temperature and humidity

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. This high concentration allows for precise serial dilutions.

-

Serial Dilution: Create a series of ascending concentrations in the chosen matrix (e.g., water). A logarithmic dilution factor of 2 or 3 is standard. The range should span from well below the expected threshold to clearly detectable.

-

Triangle Test Presentation: The core of the method is the 3-Alternative Forced Choice (3-AFC) test, commonly known as the triangle test. For each concentration level, present panelists with three samples: two are blanks (e.g., pure water) and one contains the diluted pyrazine. The position of the "odd" sample is randomized.

-

Panelist Task: Each panelist is instructed to smell each of the three samples and identify which one is different from the other two, even if they are only guessing. Forcing a choice is critical to the statistical model.

-

Data Collection: Record the number of correct and incorrect identifications at each concentration level.

-

Data Analysis: The best-estimate threshold is calculated as the geometric mean of the highest concentration where a panelist could not correctly identify the odd sample and the lowest concentration where they could. The group threshold is determined by statistical analysis (e.g., Probit analysis) of the proportion of correct responses at each concentration, accounting for the one-third probability of guessing correctly.

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

GC-O is the definitive technique for correlating specific chemical compounds with their perceived aroma. It physically splits the effluent from a gas chromatograph, sending it simultaneously to a chemical detector (like a mass spectrometer) and a human nose, which acts as a highly sensitive sensory detector.

Objective: To separate the volatile components of a sample and identify which are aroma-active, including this compound.

Materials:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Olfactometry port (sniff port)

-

Humidifier for the sniff port air stream (to prevent nasal fatigue)

-

Appropriate GC column (e.g., a non-polar DB-5 or a polar WAX column)

-

Sample containing this compound (e.g., a flavor formulation or food extract)

-

Reference standard of this compound

Methodology:

-

Sample Preparation: Volatiles are extracted from the sample matrix. Common methods include Solid Phase Microextraction (SPME) for headspace analysis or liquid-liquid extraction for bulk samples.

-

GC Injection: The extracted volatiles are injected into the GC. The instrument's temperature program separates the compounds based on their boiling points and interaction with the column's stationary phase.

-

Column Effluent Splitting: At the end of the column, a splitter divides the gas flow. Typically, 50% goes to the chemical detector (MS/FID) and 50% goes to the olfactometry port.

-

Olfactometry (Sniffing): A trained panelist (or "assessor") sniffs the effluent from the olfactometry port throughout the GC run. The assessor records the exact time (retention time) they perceive an odor and provides a detailed description of its character (e.g., "nutty," "licorice," "smoky").

-

Chemical Detection: Simultaneously, the MS or FID records a chromatogram, showing peaks at the retention times of the eluted compounds. The MS provides mass spectral data, allowing for the identification of the compound at each peak.

-

Data Correlation: The "aromagram" (the record of odors and their retention times) is aligned with the chemical chromatogram. An aroma detected at a specific time is attributed to the chemical compound that elutes at the same retention time. The identity of this compound is confirmed by matching its retention time and mass spectrum to that of an injected pure standard.

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Mechanism of Olfactory Perception

The perception of pyrazines begins with their interaction with specific olfactory receptors (ORs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor. This initiates an intracellular signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific aroma. While the exact receptor for this compound is not definitively identified, the human olfactory receptor OR5K1 has been shown to be a key receptor for several other pyrazine compounds.

Sources

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]

- 7. leffingwell.com [leffingwell.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

The Olfactory Landscape of 2-Butyl-3-methylpyrazine: A Technical Guide

Abstract

Pyrazines represent a cornerstone class of heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of numerous foods and beverages. Formed predominantly through Maillard reactions during thermal processing, their sensory characteristics are potent and diverse. This technical guide provides an in-depth exploration of 2-Butyl-3-methylpyrazine, a significant member of the alkylpyrazine family. We will dissect its chemical identity, explore the nuances of its olfactory perception, and detail the molecular mechanisms underpinning its detection. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with robust, field-proven experimental protocols for its analysis, grounding all claims in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of Alkylpyrazines

Alkylpyrazines are nitrogen-containing heterocyclic compounds renowned for their powerful and often pleasant aromas, typically described as nutty, roasted, and earthy. Their presence is a key determinant of the desirable sensory qualities in a vast array of products, including baked goods, coffee, cocoa, and roasted nuts. This compound (C₉H₁₄N₂) is a notable alkylpyrazine that contributes significantly to these complex flavor profiles. Understanding its specific olfactory characteristics and the biological pathways governing its perception is crucial for applications ranging from food science and flavor chemistry to sensory neuroscience and quality control in pharmaceutical formulations, where unintended odors can be indicative of product degradation or impurities. This guide serves as a comprehensive resource for professionals seeking to understand and harness the sensory impact of this potent odorant.

Chemical & Physical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its volatility, solubility, and interaction with biological systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [NIST] |

| Molecular Weight | 150.22 g/mol | [NIST] |

| CAS Number | 15987-00-5 | [NIST] |

| Appearance | Colorless to light yellow liquid | [BAISIFU] |

| Boiling Point | 212-214 °C (estimated) | [1] |

| Flash Point | 83 °C (181 °F) (estimated) | [1] |

| Solubility in Water | 1218 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 2.100 | [1] |

These properties, particularly its moderate volatility and solubility, facilitate its release from a food matrix and subsequent transport through the nasal mucus to olfactory receptors.

Olfactory Perception and Profile

The perceived aroma of this compound is complex and can be described with several distinct notes. This variability can be attributed to factors such as concentration, the medium in which it is presented, and individual differences in receptor sensitivity.

-

Primary Descriptors: The most commonly cited aroma characteristic is a "licorice" or "anise-like" scent, particularly when evaluated at a concentration of 0.10% in propylene glycol[1].

-

Contextual Descriptors: In food applications, it is recognized for imparting rich "roasted" and "nutty" aromas, enhancing the flavor of baked goods and nut-based products[2].

-

Isomeric Comparison: It is important to distinguish this compound from its isomer, 2-Isobutyl-3-methylpyrazine. The latter is often described as having "herbal green," "earthy," or "vegetable" notes[3][4]. This highlights the profound impact of subtle structural changes on olfactory perception.

Odor Threshold: A Measure of Potency

| Pyrazine Derivative | Flavor/Odor Threshold (in water) | Predominant Sensory Descriptors | Source |

| 2-Ethyl-3-methylpyrazine | 0.4 ppb | Potato, burnt nutty, roasted, earthy | [4] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb | Cocoa, chocolate, nutty (burnt almond) | [4] |

| 2-Isobutyl-3-methylpyrazine | 35 ppb | Powerful herbaceous green-earthy notes | [4] |

| 2-sec-Butyl-3-methoxypyrazine | 1-2 ng/L (ppt) | Green bell pepper, earthy | [5][6] |

The extremely low thresholds of structurally similar pyrazines suggest that this compound is also a high-impact aroma compound, capable of influencing a product's overall sensory profile even at trace levels.

Molecular Mechanism of Perception

The detection of odorants like this compound is a sophisticated biological process initiated in the olfactory epithelium of the nasal cavity. This process involves a specialized signal transduction cascade.

-

Binding to Olfactory Receptors (ORs): The process begins when the odorant molecule, after dissolving in the nasal mucus, binds to a specific G-protein-coupled receptor (GPCR) on the cilia of an Olfactory Sensory Neuron (OSN)[2][7]. While hundreds of different OR types exist, each OSN typically expresses only one type[8].

-

G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated olfactory-specific G-protein, G(olf)[2][9].

-

Second Messenger Cascade: The activated G(olf) protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP)[7][10]. This rapid increase in the intracellular concentration of cAMP acts as a second messenger.

-

Ion Channel Gating & Depolarization: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels, permitting an influx of Na⁺ and Ca²⁺ ions into the cell[2][8]. The influx of calcium further activates Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ ions, which significantly amplifies the depolarization of the neuron's membrane[7][8].

-

Signal Transmission: This depolarization, known as the receptor potential, propagates to the neuron's axon hillock, where it generates action potentials. These electrical signals are then transmitted along the axon to specific glomeruli in the olfactory bulb of the brain for processing[2][10].

While the specific receptor for this compound has not yet been definitively identified, research on related compounds has provided valuable insights. For instance, the human olfactory receptor OR5K1 has been identified as a specialized receptor for a range of foodborne alkylpyrazines[5][11]. Similarly, a specific binding site for the potent bell-pepper odorant 2-Isobutyl-3-methoxypyrazine has been found in cow olfactory mucosa, demonstrating the high specificity of these receptors[12][13]. It is highly probable that this compound is detected by one or more receptors within this large family, with its unique structural features determining its specific binding affinity and activation pattern.

Caption: Generalized olfactory signal transduction pathway initiated by an odorant.

Methodologies for Olfactory Analysis

To characterize the sensory contribution of this compound in a complex mixture, researchers rely on specialized analytical techniques that couple chemical separation with human sensory detection.

Gas Chromatography-Olfactometry (GC-O)

GC-O is the gold standard for identifying which specific volatile compounds in a mixture are responsible for its aroma. It involves a standard gas chromatograph that separates compounds, with the effluent from the column being split between a chemical detector (like a mass spectrometer, MS) and a sniffing port where a trained sensory panelist assesses the odor.

Rationale for Use: While a GC-MS can identify hundreds of volatile compounds, many may be present at concentrations below their odor threshold and thus do not contribute to the aroma. GC-O directly links an instrumental signal (retention time) to a human sensory perception, ensuring that analytical efforts are focused on the most impactful odorants[14].

Step-by-Step Protocol for GC-O Analysis:

-

Sample Preparation (Volatile Extraction):

-

Objective: To isolate volatile and semi-volatile compounds from the sample matrix.

-

Method: Headspace Solid-Phase Microextraction (HS-SPME) is a robust and solvent-free choice for pyrazines[15].

-

Procedure:

-

Place a known quantity of the sample (e.g., 5g) into a 20 mL headspace vial.

-

Add an internal standard for semi-quantification if desired.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to partition into the headspace[15].

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes[15].

-

-

-

GC Separation and Olfactory Detection:

-

Objective: To separate the extracted volatiles and present them for sensory evaluation.

-

Procedure:

-

Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Use a suitable capillary column. For pyrazines, a mid-polarity column (e.g., DB-624) or a wax-type column (e.g., ZB-WAXplus) provides good resolution[16].

-

Program the oven temperature to ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 240°C) to elute compounds based on their boiling points.

-

At the end of the column, use a Y-splitter to direct the effluent to both the MS detector and the heated sniffing port. Humidified air is mixed with the effluent at the sniffing port to prevent nasal dehydration.

-

A trained panelist sniffs the port throughout the run, recording the time, duration, intensity, and a descriptor for every odor detected.

-

-

-

Data Analysis (Aroma Extract Dilution Analysis - AEDA):

-

Objective: To rank the potency of the detected odorants.

-

Method: AEDA is a common GC-O technique where the sample extract is serially diluted and re-analyzed until no odor is detected[14].

-

Procedure: The highest dilution at which an odorant is still detected corresponds to its Flavor Dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.

-

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Synthesis of this compound

The chemical synthesis of alkylpyrazines is a critical process for producing flavor and fragrance standards and additives. While multiple routes exist, a common approach involves the condensation of α-dicarbonyl compounds with diamines. A generalized scheme for producing this compound involves reacting an appropriate amino ketone with a diketone, followed by oxidation.

Caption: Simplified reaction scheme for the synthesis of this compound.

Conclusion

This compound is a high-impact aroma compound with a complex sensory profile described as roasted, nutty, and licorice-like. Its perception is governed by a well-understood, G-protein-coupled signal transduction pathway, though its specific cognate receptor remains an area for future investigation. For researchers and industry professionals, the combination of instrumental analysis with human sensory perception, chiefly through GC-O, provides the most reliable means of characterizing its contribution to a product's aroma. The methodologies and data presented in this guide offer a robust framework for the scientific investigation and application of this important flavor molecule.

References

- An overview of 2-Butyl-3-methyl pyrazine. (n.d.). BAISIFU Food Flavor.

- Sense of smell: Recognition and transduction of olfactory signals. (2003). ResearchGate.

- Signal Transduction in Vertebrate Olfactory Cilia. (n.d.). NCBI Bookshelf.

- Olfactory System – Introduction to Neurobiology. (n.d.). University of Oregon Libraries.

- Olfactory Signaling Pathway. (n.d.). Reactome.

- Pelosi, P., Baldaccini, N. E., & Pisanelli, A. M. (1982). Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine.Biochemical Journal, 201(1), 245–248.

- Janssen, S., et al. (2021). An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines.The FASEB Journal, 35(5), e21638.

- 2-butyl-3-methyl pyrazine, 15987-00-5. (n.d.). The Good Scents Company.

- 2-isobutyl-3-methyl pyrazine, 13925-06-9. (n.d.). The Good Scents Company.

- Pyrazines. (n.d.). Leffingwell & Associates.

- Odor Threshold of Some Pyrazines. (n.d.). ResearchGate.

- Analysis of food flavourings by gas chromatography-olfactometry. (n.d.). Imre Blank's Homepage.

- Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). Journal of Chromatography A, 1589, 149-161.

- Identification of a Specific Olfactory Receptor for 2-Isobutyl-3-Methoxypyrazine. (n.d.). Amanote Research.

Sources

- 1. 2-butyl-3-methyl pyrazine, 15987-00-5 [thegoodscentscompany.com]

- 2. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-isobutyl-3-methyl pyrazine, 13925-06-9 [thegoodscentscompany.com]

- 4. Pyrazines [leffingwell.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Signal Transduction in Vertebrate Olfactory Cilia - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 9. Reactome | Olfactory Signaling Pathway [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a specific olfactory receptor for 2-isobutyl-3-methoxypyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (PDF) Identification of a Specific Olfactory Receptor for [research.amanote.com]

- 14. imreblank.ch [imreblank.ch]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butyl-3-methylpyrazine CAS number and molecular weight

An In-Depth Technical Guide to 2-Butyl-3-methylpyrazine for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. This document moves beyond basic identification to delve into the synthesis, analysis, applications, and safety protocols relevant to research and development professionals. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.

Core Chemical Identity and Properties

This compound is a significant compound, primarily recognized for its potent aroma and flavor characteristics. Its fundamental properties are crucial for its application and handling in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 15987-00-5 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂ | [1][4][3] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/brown clear liquid | [1][2] |

| Odor Profile | Roasted, nutty, with licorice-like undertones | [1][2] |

| Boiling Point | 212-215.3 °C at 760 mmHg | [2] |

| Density | 0.95 g/cm³ | [2] |

| Flash Point | 83 °C | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the construction of the pyrazine ring system followed by the introduction of the alkyl substituents. A common approach is the condensation of an alpha-dicarbonyl compound with a diamine, a reaction known as the Gutknecht pyrazine synthesis.

A generalized synthetic route begins with pyrazine derivatives, where the butyl and methyl groups are introduced via specific reagents like butyl halides and methylating agents under controlled conditions, such as specific temperatures and the presence of a catalyst.[1] The precise control of reaction parameters is essential to achieve a high yield of the pure product, which is often isolated and purified through distillation and extraction.[1]

Below is a conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The detection and quantification of this compound, especially in complex matrices like food and beverages, necessitate sensitive analytical techniques. The standard method for analyzing volatile and semi-volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). To enhance the detection of trace amounts, a pre-concentration step such as Headspace Solid-Phase Microextraction (HS-SPME) is often employed.[5]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a typical procedure for the analysis of this compound in a liquid matrix.

-

Sample Preparation: A known volume of the liquid sample is placed in a headspace vial. For solid samples, a suspension or extract would be prepared.

-

Internal Standard: A known amount of a suitable internal standard (e.g., an isotopically labeled pyrazine) is added to the sample for accurate quantification.[5]

-

HS-SPME Extraction: The vial is sealed and incubated at a controlled temperature to allow the volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes.

-

GC-MS Analysis: The SPME fiber is retracted and introduced into the heated injection port of the gas chromatograph, where the adsorbed analytes are desorbed. The compounds are then separated on a capillary column and detected by a mass spectrometer.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Sources

Biosynthesis of alkylpyrazines in natural products

An In-Depth Technical Guide to the Biosynthesis of Alkylpyrazines in Natural Products

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Aroma to Action

Alkylpyrazines are more than just the source of captivating aromas we associate with roasted coffee, cocoa, or the earthy scent of fresh vegetables. These heterocyclic, nitrogen-containing compounds are potent signaling molecules across the biological kingdoms, from insects to plants to microbes.[1] Their biosynthesis, a departure from the high-temperature chaos of the Maillard reaction, represents a sophisticated and enzymatically controlled process.[2] Understanding these natural pathways is not merely an academic exercise; it provides a blueprint for the sustainable production of high-value flavor and fragrance compounds, the development of novel pharmaceuticals, and the metabolic engineering of microorganisms for industrial applications.[2][3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how nature constructs these vital molecules, grounded in the experimental evidence that has illuminated these pathways.

Chapter 1: The Core Microbial Pathways

Microorganisms, particularly bacteria of the Bacillus and Corynebacterium genera, are prolific producers of a diverse array of alkylpyrazines.[2][3] Their synthetic strategies are elegant, typically leveraging common amino acid or carbohydrate metabolites as starting materials. Two primary pathways have been extensively characterized and stand as exemplars of microbial alkylpyrazine biosynthesis.

The L-Threonine Dependent Pathway: The Genesis of 2,5-Dimethylpyrazine (2,5-DMP)

The biosynthesis of 2,5-DMP in organisms like Bacillus subtilis is a well-elucidated pathway that serves as a cornerstone for understanding the formation of other simple alkylpyrazines.[4] The entire process begins with the common amino acid L-threonine.

The Mechanism: The pathway is a masterful interplay of a single key enzymatic step followed by a series of spontaneous, non-enzymatic chemical reactions.

-

Enzymatic Oxidation: The pathway is initiated by the enzyme L-threonine-3-dehydrogenase (TDH) . This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to form the unstable intermediate, L-2-amino-acetoacetate.[4][5]

-

Spontaneous Decarboxylation: L-2-amino-acetoacetate is highly unstable and non-enzymatically decarboxylates to yield aminoacetone.[5][6]

-

Dimerization and Cyclization: Two molecules of the resulting aminoacetone spontaneously condense and cyclize to form 3,6-dihydro-2,5-dimethylpyrazine.[4][5]

-

Final Oxidation: This dihydro-intermediate is then oxidized to the stable, aromatic 2,5-dimethylpyrazine. This final step is also a non-enzymatic, pH-dependent reaction.[4][5]

Expert Insight: The Metabolic Tug-of-War

A crucial aspect of this pathway from a metabolic engineering perspective is the presence of a competing enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) . KBL also uses the L-2-amino-acetoacetate intermediate produced by TDH, but instead cleaves it into glycine and acetyl-CoA, diverting it from the pyrazine pathway.[4][5][6] This represents a significant metabolic branch point. Seminal studies have shown that inactivating the gene encoding KBL leads to a significant increase in the production of 2,5-DMP, as more of the intermediate is funneled towards aminoacetone formation.[4][5] This highlights a key strategy in synthetic biology: enhancing the desired pathway by blocking competitive metabolic routes.

Caption: Biosynthesis of 2,5-DMP from L-Threonine.

The Acetoin Dependent Pathway: Crafting Tetramethylpyrazine (TTMP)

The formation of the highly substituted 2,3,5,6-tetramethylpyrazine (TTMP), a compound of significant medicinal interest, follows a distinct pathway originating from carbohydrate metabolism.[2]

The Mechanism: This pathway hinges on the availability of two key precursors: acetoin (3-hydroxy-2-butanone), a product of glycolysis, and an ammonia source.[2]

-

Precursor Formation: Microorganisms like Bacillus subtilis and Corynebacterium glutamicum produce acetoin from pyruvate, which is derived from glucose via glycolysis.[2]

-

Condensation with Ammonia: Acetoin reacts with ammonia (often derived from amino acid catabolism) to form an α-hydroxyimine intermediate.

-

Rearrangement and Dimerization: This intermediate spontaneously converts to 2-amino-3-butanone. Two molecules of 2-amino-3-butanone then condense to form the stable tetramethylpyrazine ring.[2][4]

Caption: Biosynthesis of TTMP from Acetoin and Ammonia.

Chapter 2: The Green Notes - Methoxypyrazine Biosynthesis in Plants

In the plant kingdom, 3-alkyl-2-methoxypyrazines (MPs) are responsible for the characteristic "green" or "vegetal" aromas of bell peppers, Sauvignon blanc grapes, and green peas.[1][7] Their biosynthesis was a long-standing puzzle, but recent studies have illuminated a pathway distinct from microbial routes.

The Mechanism: The formation of MPs, such as 3-isobutyl-2-methoxypyrazine (IBMP), involves the assembly of a pyrazine ring from amino acid precursors, followed by a crucial methylation step.

-

Precursor Contribution: In vivo feeding experiments with stable isotope-labeled compounds have revealed that L-leucine is a key precursor for the isobutyl side chain of IBMP.[1][8] The pyrazine ring itself appears to be constructed from other amino acids, such as glycine or serine.[1][7][8]

-

Ring Formation: The exact mechanism of ring formation is still under active investigation, but it is proposed to involve the condensation of an amino acid-derived amide with a glyoxal-like molecule, leading to a 3-alkyl-2-hydroxypyrazine (HP) intermediate.[7]

-

O-Methylation: The final and definitive step is the O-methylation of the hydroxyl group on the hydroxypyrazine intermediate. This reaction is catalyzed by specific S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) , which have been identified and characterized in grapes (Vitis vinifera).[7][8][9] This enzymatic step converts the non-volatile hydroxypyrazine into the potently aromatic and volatile methoxypyrazine.

Caption: Proposed Biosynthesis of Methoxypyrazines in Plants.

Chapter 3: The Scientist's Toolkit - Protocols for Pathway Elucidation

The elucidation of these biosynthetic pathways relies on a suite of robust experimental techniques. Describing these protocols provides a self-validating system for any researcher entering this field.

Isotopic Labeling: Tracing the Atomic Origins

Expertise & Experience: This is the gold standard for definitively identifying biosynthetic precursors. By feeding an organism a precursor enriched with a stable isotope (e.g., ¹³C or ¹⁵N), one can trace the atoms from the precursor into the final product using mass spectrometry. The specific mass increase in the product directly validates the precursor-product relationship.[4][10]

Protocol: Stable Isotope Feeding of Bacillus subtilis

-

Culture Preparation: Prepare two parallel cultures of B. subtilis in a defined minimal medium. To one culture (the "labeled" experiment), add L-threonine uniformly labeled with ¹³C (U-¹³C-L-Threonine). To the other (the "control"), add an equivalent amount of unlabeled L-threonine.[4]

-

Incubation: Grow the cultures under conditions known to promote pyrazine production (e.g., 37°C with shaking for 5 days).[11][12]

-

Extraction: Extract the volatile compounds from the culture supernatant using headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction with a suitable solvent like dichloromethane.

-

Analysis: Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

Data Interpretation: Compare the mass spectrum of the 2,5-DMP peak from the labeled experiment to the control. The molecular ion (M+) of 2,5-DMP from the control will be at m/z 108. In the labeled experiment, successful incorporation from two U-¹³C-L-Threonine molecules (each containing 4 carbons) will result in a molecular ion at m/z 116 (108 + 8). This mass shift is unequivocal proof of the biosynthetic origin.

Caption: Workflow for Isotopic Labeling Experiments.

Genetic Manipulation: Validating Enzyme Function

Expertise & Experience: While isotopic labeling identifies precursors, genetic manipulation confirms the specific enzymes involved. By knocking out a gene suspected to be in the pathway, production of the target molecule should cease. Conversely, overexpressing the gene should increase the yield.[4]

Protocol: Gene Knockout of kbl in B. subtilis

-

Construct Design: Design a knockout cassette containing antibiotic resistance flanked by regions homologous to the upstream and downstream sequences of the kbl gene (NP_389582).

-

Transformation: Transform competent wild-type B. subtilis 168 cells with the knockout cassette.

-

Selection & Verification: Select for transformants using the appropriate antibiotic. Verify the successful double-crossover homologous recombination and deletion of the kbl gene via PCR and sequencing.

-

Phenotypic Analysis: Culture the wild-type strain and the Δkbl mutant strain in parallel under identical, production-conducive conditions (e.g., with L-threonine supplementation).

-

Quantification: Extract and quantify the 2,5-DMP produced by both strains using GC-MS with an internal standard.[13]

-

Trustworthiness: The self-validating nature of this protocol lies in the comparison. A significant and reproducible increase in 2,5-DMP concentration in the Δkbl mutant compared to the wild-type validates KBL's role as a competing enzyme that diverts flux away from pyrazine synthesis.[4]

Table 1: Representative Data from Genetic Manipulation Studies

| Strain | Relevant Genotype | 2,5-DMP Yield (mg/L) | Fold Change vs. Wild-Type |

| B. subtilis 168 | Wild-Type | 38.5 ± 2.1 | 1.0 |

| BS-Δkbl | kbl gene deleted | 112.8 ± 5.5 | ~2.9x |

| BS-TDH-OE | tdh gene overexpressed | 95.3 ± 4.8 | ~2.5x |

(Note: Data are representative and stylized for illustrative purposes based on findings in the literature.[4])

Conclusion: A Foundation for Innovation

The biosynthesis of alkylpyrazines is a testament to the efficiency and elegance of natural product synthesis. By understanding the specific precursors, key enzymes like TDH and OMTs, and the influence of competing metabolic pathways, we gain powerful tools. This knowledge underpins the metabolic engineering of microorganisms for the "green" production of natural flavors, provides targets for modulating key aroma profiles in viticulture and food science, and opens avenues for the discovery of novel bioactive compounds. The methodologies outlined here—isotopic tracing and genetic validation—form the bedrock of modern natural product research, providing a robust and logical framework for continuing to decode nature's chemical lexicon.

References

- Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24), e01807-19. [Link]

- Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. Molecules, 26(22), 7027. [Link]

- Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.

- Gao, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6667. [Link]

- Zhang, L., Cao, Y., Tong, J., & Xu, Y. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. PubMed, 31585995. [Link]

- Spreng, S., & Schwab, W. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.

- Zhang, L., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis.

- Kim, J., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. [Link]

- Sun, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Journal of Fungi, 7(12), 1037. [Link]

- Kłosowski, G., & Mikulski, D. (2021). Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean.

- Dunlevy, J. D., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 996-1004. [Link]

- Riu-Aumatell, M., et al. (2013). Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. Journal of Agricultural and Food Chemistry, 61(17), 4063-4070. [Link]

- Tong, W., et al. (2025). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.

- Yang, D., et al. (2024). Development of a Method For the Determination of Alkylpyrazine in Traditional Vinegar and Its Formation Kinetics.

- Meoded, C. S., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 17(3), 642-654. [Link]

- Wagner, J., et al. (2022). Investigation of Biosynthetic Precursors of 3-Isobutyl-2-Methoxypyrazine Using Stable Isotope Labeling Studies in Bell Pepper Fruits (Capsicum annuum L.). Journal of Agricultural and Food Chemistry, 70(18), 5626-5634. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Butyl-3-methylpyrazine: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

2-Butyl-3-methylpyrazine (CAS No: 15987-00-5, Formula: C₉H₁₄N₂) is a heterocyclic aromatic compound belonging to the alkylpyrazine family.[1][2] These compounds are significant as key aroma and flavor components in a vast array of cooked and roasted foods, contributing to nutty, roasted, and cocoa-like notes. Beyond their sensory importance, pyrazine derivatives are crucial building blocks in medicinal chemistry and drug development.[3] Unambiguous structural characterization is therefore paramount for quality control, synthetic pathway confirmation, and regulatory compliance.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach to molecular elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.[3] For this compound, both ¹H and ¹³C NMR are essential for mapping its unique assembly of an aromatic pyrazine core and aliphatic side chains.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates the chemical shifts of the ring's protons and carbons, generally causing them to appear at a lower field (higher ppm) compared to benzene analogs.[3] The choice of a deuterated solvent is critical; Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar compounds like alkylpyrazines due to its excellent dissolving power and simple residual solvent signal. For more polar derivatives, DMSO-d₆ is a viable alternative.[3][4] The spectrometer frequency (e.g., 400 MHz) determines the resolution of the spectrum; higher fields provide better separation of complex signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines a validated, systematic approach to acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Ensure complete dissolution by gentle vortexing.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peak shapes.[4]

-

-

Data Acquisition:

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on concentration.[4]

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Number of Scans: 1024-4096, to compensate for the low natural abundance of ¹³C.[4]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

-

Integrate signals in the ¹H spectrum to determine proton ratios.

-

Data Presentation & Interpretation

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, the expected chemical shifts can be reliably predicted based on data from structurally similar alkylpyrazines and fundamental NMR principles.[5][6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5, H-6 | 8.25 - 8.40 | Doublet, Doublet | 1H, 1H | Aromatic protons on the pyrazine ring. |

| -CH₂- (alpha) | 2.70 - 2.85 | Triplet | 2H | Butyl protons adjacent to the pyrazine ring. |

| -CH₃ (ring) | 2.50 - 2.60 | Singlet | 3H | Methyl protons attached to the pyrazine ring. |